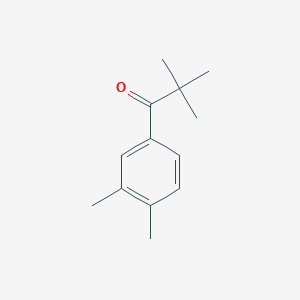
2,2,3',4'-Tetramethylpropiophenone
Vue d'ensemble
Description
2,2,3’,4’-Tetramethylpropiophenone, also known as TMPP, is a yellow or beige crystalline powder that belongs to the family of ketones. It has a CAS Number of 7396-99-8 and a molecular weight of 190.29 . The IUPAC name is 1-(2,4-dimethylphenyl)-2,2-dimethyl-1-propanone .
Molecular Structure Analysis
The linear formula of 2,2,3’,4’-Tetramethylpropiophenone is C13H18O . The InChI code is 1S/C13H18O/c1-9-6-7-11(10(2)8-9)12(14)13(3,4)5/h6-8H,1-5H3 .Physical And Chemical Properties Analysis
2,2,3’,4’-Tetramethylpropiophenone has a density of 0.936g/cm3 and a boiling point of 283ºC at 760 mmHg . The compound is in the form of an amber oil .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent Synthesis
2,2,3’,4’-Tetramethylpropiophenone may serve as a precursor in the synthesis of potential therapeutic agents. Its ketone group can undergo various chemical reactions, making it a versatile intermediate for developing novel pharmaceuticals .
Materials Science: Advanced Material Fabrication
Organic Synthesis: Building Block for Complex Molecules
As a building block in organic synthesis, 2,2,3’,4’-Tetramethylpropiophenone’s reactivity allows for the construction of complex organic molecules. It can be used in various organic transformations, including oxidation and reduction reactions .
Analytical Chemistry: Chromatography Standards
Pharmacology: Drug Development and Testing
In pharmacology, 2,2,3’,4’-Tetramethylpropiophenone could be utilized in the development and testing of new drugs. It can act as a reference compound to compare the efficacy and potency of newly synthesized pharmaceuticals .
Environmental Science: Pollutant Degradation Studies
Chemical Education: Teaching Organic Reactions
This compound can be used in educational settings to demonstrate various organic reactions and synthesis techniques to chemistry students, enhancing their understanding of ketones in organic chemistry .
Biochemistry: Enzyme Reaction Studies
In biochemistry, 2,2,3’,4’-Tetramethylpropiophenone could be used to study enzyme-catalyzed reactions involving ketones, which can provide insights into metabolic pathways and enzyme mechanisms .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12(14)13(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPDJIYWNCJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573023 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3',4'-Tetramethylpropiophenone | |
CAS RN |
7397-00-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



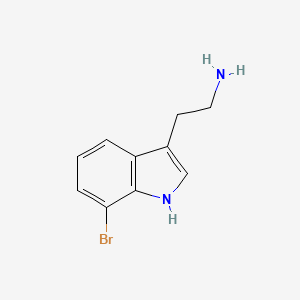


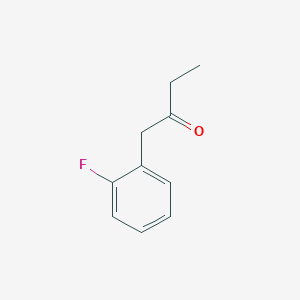

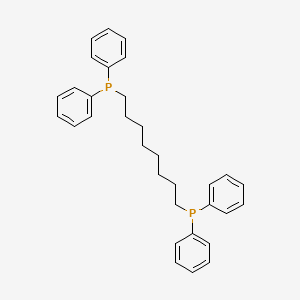
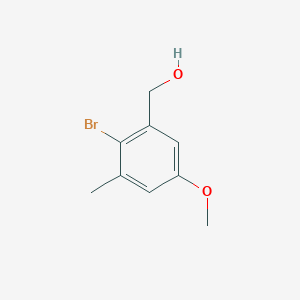
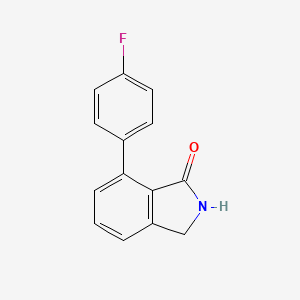
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)


